molecular formula C15H19N5O2S B2399311 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 733004-64-3

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B2399311
CAS RN: 733004-64-3
M. Wt: 333.41
InChI Key: ZZUYSTPFRAQMHI-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The various substituents (amino, methyl, sulfanyl, and phenyl groups) would be attached to this ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like amino and sulfanyl would likely make this compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activities

Compounds derived from 1,2,4-triazine have shown considerable potential in antimicrobial applications. Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives, including compounds similar in structure to the queried chemical, to evaluate their antimicrobial effectiveness. These compounds exhibited notable in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Synthesis Methodologies

The synthesis and structural elucidation of compounds featuring the 1,2,4-triazine motif have been subjects of considerable interest. For instance, MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011) reported on the synthesis of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives. Their work highlighted the versatile chemistry of 1,2,4-triazine derivatives and their potential for generating new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antiviral Applications

The potential antiviral applications of 1,2,4-triazine derivatives have also been explored. Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and assessed their cytotoxicity and antiviral activities against human adenovirus type 5 and ECHO-9 virus. Some of these derivatives showed promising results in reducing viral replication, indicating their potential as antiviral agents (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about this compound’s intended use or target, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-9(2)11-4-6-12(7-5-11)17-13(21)8-23-15-19-18-10(3)14(22)20(15)16/h4-7,9H,8,16H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUYSTPFRAQMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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